Nitro blue tetrazolium chloride monohydrate

Description

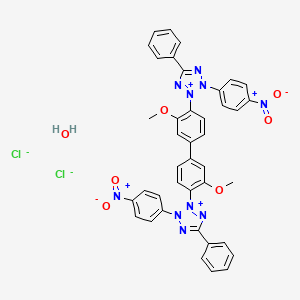

Nitro Blue Tetrazolium Chloride Monohydrate (NBT, C₄₀H₃₀Cl₂N₁₀O₆·H₂O) is a water-soluble tetrazolium salt widely used in biochemical assays as an electron acceptor. Its primary application lies in detecting superoxide radicals (O₂⁻) generated in enzymatic reactions, particularly in superoxide dismutase (SOD) activity assays . Upon reduction, NBT forms an insoluble blue-purple formazan precipitate, enabling quantitative measurement of oxidative stress or enzymatic activity . NBT is commercially available at ~98% purity from suppliers such as Sigma-Aldrich, Alfa Aesar, and Acros Organics, with a molecular weight of 817.64 g/mol .

Properties

IUPAC Name |

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N10O6.2ClH.H2O/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;;/h3-26H,1-2H3;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEDETGZDJGAPI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.O.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32Cl2N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitro blue tetrazolium chloride monohydrate typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. The process requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product. The compound is often prepared in a solution of dimethylformamide (DMF) and stored at controlled temperatures to maintain its stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in bulk and supplied as a crystalline powder or in solution form for various applications .

Chemical Reactions Analysis

Enzymatic Reduction in Alkaline Phosphatase Assays

NBT serves as an oxidant paired with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in alkaline phosphatase (AP) detection systems . The reaction proceeds as:

-

AP hydrolysis : BCIP is hydrolyzed by AP to produce a reducing agent.

-

NBT reduction : The resulting compound reduces NBT to an insoluble purple-blue formazan precipitate.

Key characteristics :

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction product | Insoluble diformazane (λ<sub>max</sub> 256 nm) | |

| Optimal pH range | 4.5–5.5 | |

| Inhibitors | Superoxide dismutase (aerobic conditions) |

This reaction is critical in immunohistochemistry and Western blotting for localizing antibody-bound AP .

Superoxide Anion (O<sub>2</sub><sup>- −</sup>)-Mediated Reduction

NBT reacts with superoxide radicals generated by NADPH oxidase in cellular systems :

Research findings :

-

Under aerobic conditions, phenazine methosulfate (PMS) and NADH generate O<sub>2</sub><sup>- −</sup>, reducing NBT. This reaction is inhibited by superoxide dismutase (SOD) and O<sub>2</sub><sup>- −</sup> scavengers like propyl gallate .

-

Anaerobic conditions bypass O<sub>2</sub><sup>- −</sup>-mediated pathways, reducing NBT directly via NADH-PMS coupling .

Applications :

-

Oxidative stress assays : Quantifying ROS in oocytes, spermatozoa, and cumulus cells (Figure 2-4 in ).

-

Chronic granulomatous disease diagnosis : Phagocytes with defective NADPH oxidase fail to reduce NBT .

Dehydrogenase and Oxidoreductase Activity Staining

NBT acts as an electron acceptor in dehydrogenase assays, forming formazan in metabolically active cells :

Mechanism :

Key data :

| Parameter | Value | Source |

|---|---|---|

| Redox potential (E') | +50 mV (vs. standard hydrogen electrode) | |

| Solubility | Water, DMF, aqueous buffers | |

| Inhibition by Mn<sup>2+</sup> | Competitive inhibition at high concentrations |

This reaction is utilized in mitochondrial electron transport chain activity stains and cell viability assays .

Clinical Diagnostic Reactions

In chronic granulomatous disease (CGD) testing, NBT reduction correlates with NADPH oxidase functionality :

Procedure :

-

Phagocytes are incubated with NBT and stimulated (e.g., phorbol esters).

-

Functional cells produce O<sub>2</sub><sup>- −</sup>, reducing NBT to formazan.

-

Microscopic quantification of formazan-positive cells determines oxidase activity.

Clinical data :

Redox Interference and Limitations

NBT’s reduction is context-dependent, requiring careful interpretation:

Scientific Research Applications

Biochemical Assays

Detection of Reactive Oxygen Species (ROS)

NBT is primarily utilized to detect the generation of reactive oxygen species, particularly superoxide radicals. It serves as a substrate for the enzyme NADPH oxidase, which reduces NBT to a blue formazan precipitate in the presence of superoxide radicals. This property is crucial in studies involving oxidative stress and cellular metabolism.

Case Study: Oxidative Stress Measurement

In a study assessing oxidative stress in various cell types, NBT was employed to quantify superoxide production. The results demonstrated a significant increase in blue formazan formation in cells exposed to oxidative agents compared to controls, validating the use of NBT as a reliable indicator of ROS generation .

Histochemistry

Staining Techniques

NBT is extensively used as a histochemical stain to visualize enzyme activity in tissue sections. It is particularly effective for staining dehydrogenases and alkaline phosphatases, allowing researchers to assess metabolic activity within cells.

Table 1: Comparison of Staining Applications

| Application | Enzyme Detected | Resulting Color | Significance |

|---|---|---|---|

| NBT Staining | NADPH oxidase | Blue precipitate | Indicates oxidative metabolism |

| NBT with BCIP | Alkaline phosphatase | Purple precipitate | Visualizes enzyme activity |

| Microscopic Staining | Dehydrogenases | Blue precipitate | Identifies metabolic activity |

Clinical Diagnostics

Chronic Granulomatous Disease (CGD) Testing

One of the most critical applications of NBT is in the diagnosis of chronic granulomatous disease. In patients with CGD, phagocytes fail to reduce NBT due to defective NADPH oxidase activity. This characteristic is exploited in laboratory tests to confirm CGD diagnoses.

Case Study: Diagnosis of CGD

A clinical study involving patients suspected of having CGD utilized NBT testing as part of the diagnostic protocol. The results indicated that patients with confirmed CGD exhibited no blue formazan formation upon exposure to NBT, differentiating them from healthy controls who showed robust enzymatic activity .

Cell Viability Assays

Assessment of Cell Metabolic Activity

NBT is also employed in cell viability assays where its reduction reflects cellular metabolic activity. Viable cells convert NBT into insoluble formazan crystals, which can be quantified spectrophotometrically.

Table 2: Cell Viability Assay Results

| Cell Type | Treatment | Formazan Absorbance (OD) | Viability (%) |

|---|---|---|---|

| HeLa | Control | 0.85 | 100% |

| HeLa | Oxidative Stress | 0.45 | 53% |

| Primary Neurons | Control | 0.90 | 100% |

| Primary Neurons | Neurotoxin Exposure | 0.30 | 33% |

Mechanism of Action

The mechanism of action of nitro blue tetrazolium chloride monohydrate involves its reduction to form a blue formazan dye. This reduction is facilitated by electron donors such as NADH and NADPH. The compound acts as an electron acceptor, and the resulting color change is used to indicate the presence of specific enzymes or metabolic activities. The molecular targets include dehydrogenases and oxidases, which catalyze the reduction process .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Observations :

Key Observations :

- NBT’s insoluble formazan simplifies staining in histochemistry but requires rigorous washing to avoid background noise .

- MTT’s requirement for solubilization adds steps but minimizes interference in cell-based assays .

- TNBT’s higher sensitivity suits low-abundance superoxide detection but demands specialized instrumentation .

Key Observations :

- NBT and MTT are widely accessible, while TNBT’s niche applications limit supplier diversity .

- All tetrazolium salts require handling in ventilated environments due to toxicity risks .

Research Findings and Practical Considerations

- SOD Assays : NBT’s linear detection range (0.1–1.0 EU/mg protein) and compatibility with phosphate buffers make it superior for SOD studies compared to INT, which lacks sensitivity for low-activity samples .

- Cell Viability : MTT outperforms NBT in cytotoxicity assays due to its cell permeability and compatibility with high-throughput formats .

- Artifact Control: NBT may generate false positives in the presence of light or non-enzymatic reductants (e.g., ascorbate), necessitating dark incubation and control experiments .

Biological Activity

Nitro blue tetrazolium chloride monohydrate (NBT) is a widely used chemical compound in biological research, particularly noted for its role as a substrate in various enzymatic assays and its applications in histochemistry and immunology. This article explores the biological activity of NBT, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₄₀H₃₀Cl₂N₁₀O₆·H₂O

- Molar Mass : 782.19 g/mol

- Appearance : Light yellow powder or yellow needle crystals

- Solubility : Soluble in water, ethanol, and methanol; slightly soluble in ethyl acetate

- Melting Point : >170°C (decomposes)

NBT acts primarily as a dehydrogenase substrate, which is crucial in various biochemical assays. It is often used in conjunction with alkaline phosphatase substrates like BCIP (5-bromo-4-chloro-3-indolyl phosphate) to visualize enzymatic activity. The reaction between NBT and alkaline phosphatase produces an insoluble blue precipitate, allowing for the detection of enzyme activity in tissues and cell samples.

Applications

-

Histochemistry and Immunohistochemistry :

- NBT is utilized for detecting alkaline phosphatase activity in tissue sections, aiding in the visualization of specific proteins through colorimetric reactions.

- It is commonly employed in Western blotting to confirm protein presence by producing a distinct blue color upon enzyme action.

-

Diagnostic Tests :

- NBT is integral in diagnosing chronic granulomatous disease (CGD), where it assesses the ability of phagocytes to produce reactive oxygen species (ROS). A higher blue score indicates better ROS production capability, which is critical for bacterial killing.

- Research Studies :

Case Studies

- Chronic Granulomatous Disease :

- Oxidative Stress in Plants :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the recommended method for preparing aqueous NBT solutions for histochemical staining?

- Methodology : Dissolve NBT in distilled water at a concentration of 2.0 × 10⁻³ mol dm⁻³. Adjust pH to 7.2 using a buffer system (e.g., acetic acid/ammonia buffer) and verify with a calibrated pH meter. For microscopy, combine with magnesium chloride hexahydrate (1 g/100 ml water) to stabilize reaction conditions .

- Key Considerations : Solubility improves with mild heating (40–50°C). Cold ethanol or methanol can be used as co-solvents if precipitation occurs .

Q. How does NBT function in alkaline phosphatase (ALP) detection assays?

- Mechanism : NBT serves as an electron acceptor in redox reactions. When paired with 5-bromo-4-chloro-3-indolyl phosphate (BCIP), ALP hydrolyzes BCIP to produce reducing agents that convert NBT to insoluble blue formazan precipitates. This allows colorimetric localization of enzymatic activity in tissues or gels .

- Optimization : Use Tris buffer (pH 9.5) for ALP assays to maximize enzyme activity and reduce background noise .

Q. What are the storage requirements for NBT to ensure long-term stability?

- Protocol : Store lyophilized NBT at –20°C in airtight, light-protected containers. For aqueous working solutions, store at 2–8°C and use within 1 week to prevent hydrolysis or microbial contamination .

Advanced Research Questions

Q. How can NBT-based superoxide anion detection be optimized in cellular assays?

- Experimental Design :

Incubate cells with NBT (0.2–0.5 mg/ml) in PBS (pH 7.4) at 37°C for 30–60 minutes.

Terminate the reaction with ice-cold methanol and quantify formazan via spectrophotometry at 560 nm .

- Troubleshooting :

- Interference : Avoid ascorbate or thiol-containing reagents, which reduce NBT non-specifically. Include controls with superoxide dismutase (SOD) to confirm superoxide-specific signals .

- Quantification : Use a standard curve with reduced NBT (e.g., using sodium dithionite) to correlate absorbance with superoxide levels .

Q. How do researchers resolve inconsistent formazan precipitation in NBT assays?

- Root Causes : Variability may arise from pH fluctuations, light exposure, or incomplete solubilization.

- Solutions :

- Pre-filter NBT solutions (0.22 µm) to remove undissolved particles.

- Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize aggregation.

- Use fresh NBT batches and avoid freeze-thaw cycles .

Q. What role does NBT play in studying nitric oxide synthase (NOS) inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.